Evidence Item 1: Regiochemical Differentiation — C2-Acetyl, C5-Bpin vs. N-Acetyl, C3-Bpin Substitution Pattern
The target compound (CAS 2223040-19-3) possesses a 2-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole substitution pattern, which is regioisomerically distinct from the commercially prevalent 1-acetylpyrrole-3-boronic acid pinacol ester (CAS 1174718-91-2; N-acetyl, C3-Bpin) [1]. In the target compound, the boronate ester is located at the C5 position adjacent to the N–H, placing the Bpin group in conjugation with the electron-withdrawing acetyl substituent at C2. In the comparator, the Bpin is at C3 of an N-acetylpyrrole, which disrupts through-conjugation between the acetyl and boronate moieties. This structural difference is reflected in the hydrogen bond donor count: HBD = 1 for the target (free N–H) vs. HBD = 0 for the N-acetyl comparator, which has the pyrrole N–H replaced by an N–COCH₃ group incapable of hydrogen bond donation [2].
| Evidence Dimension | Substitution pattern and hydrogen bond donor count |
|---|---|
| Target Compound Data | 2-Acetyl, 5-Bpin, HBD = 1, Mol. Wt. = 235.09 g/mol |
| Comparator Or Baseline | N-Acetyl, 3-Bpin (CAS 1174718-91-2), HBD = 0, Mol. Wt. = 235.09 g/mol |
| Quantified Difference | ΔHBD = 1 (free N–H present vs. absent); identical molecular weight but divergent connectivity |
| Conditions | Computed molecular descriptors from PubChem (PubChem release 2025.04.14) |
Why This Matters
The presence of a free N–H in the target compound enables subsequent N-alkylation, N-arylation, or N-sulfonylation, expanding the chemical space accessible from a single building block—a capability that the N-acetyl comparator structurally precludes.
- [1] PubChem. (2025). CID 133636305 (target) vs. CID 44119897 (N-acetyl-3-Bpin isomer). National Library of Medicine. View Source
- [2] PubChem. (2025). Computed hydrogen bond donor count for CID 133636305 (HBD=1) and CID 44119897 (HBD=0). PubChem release 2025.04.14. View Source
